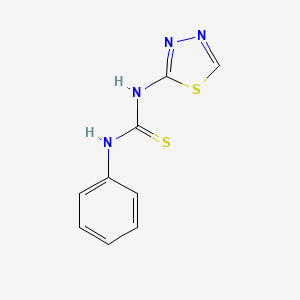
2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine, also known as BDMI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that belongs to the imidazolidine class of compounds. BDMI has been found to possess several unique properties that make it a promising candidate for use in various scientific applications.
Mecanismo De Acción
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine is not yet fully understood. However, it has been suggested that 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine may exert its antitumor activity by inhibiting the growth and proliferation of cancer cells. It has also been suggested that 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine may exert its antiviral activity by inhibiting viral replication.
Biochemical and Physiological Effects:
2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine has been found to possess several biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and repair. 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine has also been found to induce apoptosis, which is a process of programmed cell death. Additionally, 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine has been found to possess antioxidant activity, which may be beneficial in preventing oxidative damage to cells and tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine in lab experiments is its potent activity against cancer cells and viruses. This makes it a promising candidate for use in drug development. However, one of the limitations of using 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine is its relatively low solubility in water, which may make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine. One potential direction is to investigate its potential use as a therapeutic agent for the treatment of cancer and viral infections. Another potential direction is to investigate its potential use as a tool for studying the mechanisms of DNA replication and repair. Additionally, further research is needed to fully understand the mechanism of action of 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine and its potential side effects.
Métodos De Síntesis
The synthesis of 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine involves the reaction of 1,3-diphenylurea and 2-(1,3-benzodioxol-5-yl)hydrazine in the presence of a catalyst such as hydrochloric acid or acetic acid. The reaction takes place at a temperature of around 100-120°C and under reflux conditions. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine has been found to possess several potential applications in various fields of scientific research. One of the primary applications of 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine is in the field of medicinal chemistry. It has been found to exhibit potent antitumor activity and has been investigated as a potential anticancer agent. 2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine has also been found to possess antiviral activity against several viruses such as HIV, herpes simplex virus, and hepatitis B virus.
Propiedades
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-1,3-diphenylimidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O2/c1-3-7-18(8-4-1)23-13-14-24(19-9-5-2-6-10-19)22(23)17-11-12-20-21(15-17)26-16-25-20/h1-12,15,22H,13-14,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWZUKKNOSAETI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=CC4=C(C=C3)OCO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzodioxol-5-yl)-1,3-diphenylimidazolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 5-{[(3-cyano-4,6-dimethyl-2-pyridinyl)oxy]methyl}-2-furoate](/img/structure/B5725008.png)
![N-{[(3-chloro-4-methoxyphenyl)amino]carbonothioyl}butanamide](/img/structure/B5725012.png)
![2-fluoro-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B5725019.png)
![2-{[(3-methylbutyl)amino]carbonyl}phenyl acetate](/img/structure/B5725023.png)


![3-ethyl-1-methyl-9-(3-methylphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B5725048.png)
![N'-{[2-(4-tert-butylphenoxy)propanoyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5725051.png)

![N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)-2-(3-pyridinyl)acetamide](/img/structure/B5725067.png)
![2,4-dimethoxybenzaldehyde [3-(2-chloro-6-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5725075.png)
![N-(4-{[(benzylamino)carbonothioyl]amino}phenyl)acetamide](/img/structure/B5725094.png)
![3-methyl-N'-[(3-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5725108.png)